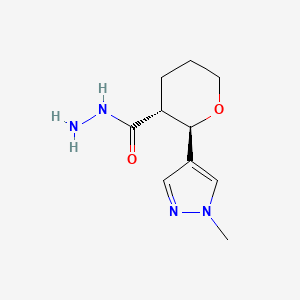
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans, is a compound of significant interest in pharmacology due to its role as a selective agonist of the A1 adenosine receptor. This receptor is crucial in various physiological processes, including cardiovascular function and neuroprotection. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₆N₄O₂
- Molecular Weight : 224.26 g/mol
- IUPAC Name : rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide
The primary mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide involves its interaction with the A1 adenosine receptor. Upon binding to this receptor, it mimics adenosine's effects, leading to various downstream signaling pathways that can influence cellular functions such as:
- Cardiac protection : Reducing heart rate and myocardial oxygen consumption.
- Neuroprotection : Offering protective effects against neurodegenerative conditions.
Biological Activity Data
Quantitative data from binding assays indicate that this compound exhibits a high affinity for A1 receptors. The following table summarizes key findings from recent studies:
Synthesis
The synthesis of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide can be achieved through the following steps:
- Formation of Acyl Chloride : Reacting 1-methyl-1H-pyrazole-4-carboxylic acid with oxalyl chloride.
- Hydrazine Reaction : The acyl chloride is then reacted with hydrazine to yield the desired carbohydrazide product.
This synthesis highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
Case Studies
Several case studies have explored the therapeutic potential of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide:
Case Study 1: Cardiovascular Effects
A study conducted on isolated rat hearts demonstrated that administration of rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide significantly reduced heart rate and myocardial oxygen consumption during ischemic conditions, indicating its potential as a cardioprotective agent.
Case Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal cell death and an increase in cell viability compared to control groups. This suggests its utility in developing therapies for conditions such as Alzheimer's disease.
特性
IUPAC Name |
(2R,3R)-2-(1-methylpyrazol-4-yl)oxane-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-6-7(5-12-14)9-8(10(15)13-11)3-2-4-16-9/h5-6,8-9H,2-4,11H2,1H3,(H,13,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVSFTOWJKAVKV-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














